molecular formula C21H24N4O4S2 B253644 isobutyl 4-methyl-2-(2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)thiazole-5-carboxylate

isobutyl 4-methyl-2-(2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)thiazole-5-carboxylate

Cat. No.: B253644
M. Wt: 460.6 g/mol
InChI Key: HGVIWKDIJIMHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a benzothieno pyrimidine moiety, and an isobutyl ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzothieno Pyrimidine Moiety: This step involves the construction of the benzothieno pyrimidine ring system, which can be synthesized through a series of condensation and cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylate group with isobutyl alcohol under acidic or basic conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or a ligand in studies involving enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds to isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate include other thiazole derivatives and benzothieno pyrimidine compounds. These compounds may share some structural features but differ in their functional groups or substituents, leading to variations in their chemical properties and applications. The uniqueness of isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C21H24N4O4S2

Molecular Weight

460.6 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H24N4O4S2/c1-11(2)9-29-20(28)17-12(3)23-21(31-17)24-15(26)8-25-10-22-18-16(19(25)27)13-6-4-5-7-14(13)30-18/h10-11H,4-9H2,1-3H3,(H,23,24,26)

InChI Key

HGVIWKDIJIMHSF-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4)C(=O)OCC(C)C

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCC4)C(=O)OCC(C)C

Origin of Product

United States

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